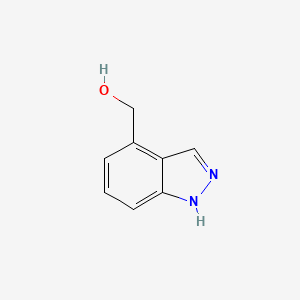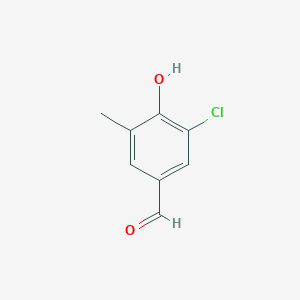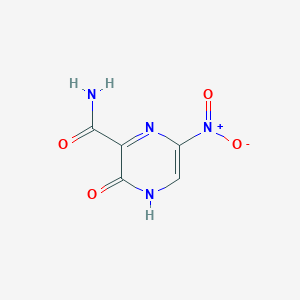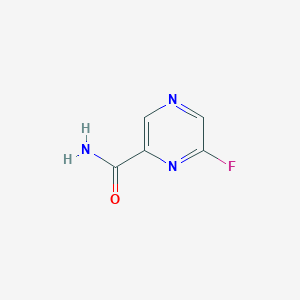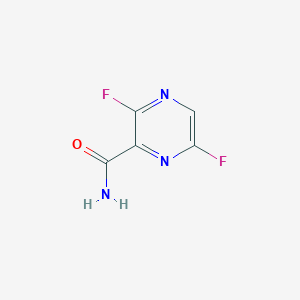![molecular formula C13H17F3N2O B1322668 4-[(1-Methylpiperidin-4-yl)oxy]-3-(trifluoromethyl)aniline CAS No. 325457-64-5](/img/structure/B1322668.png)
4-[(1-Methylpiperidin-4-yl)oxy]-3-(trifluoromethyl)aniline
Overview
Description
“4-[(1-Methylpiperidin-4-yl)oxy]-3-(trifluoromethyl)aniline” is a chemical compound with the empirical formula C13H17F3N2O. It has a molecular weight of 274.28200 . This compound is a part of a collection of unique chemicals provided for early discovery researchers .
Molecular Structure Analysis
The molecular structure of this compound includes a trifluoromethyl group (-CF3), an aniline group (a phenyl group attached to an amino group), and a 1-methylpiperidin-4-yl group. The exact spatial arrangement of these groups can be determined through techniques such as X-ray crystallography or NMR spectroscopy .Physical And Chemical Properties Analysis
This compound is a solid at room temperature. It has a molecular weight of 206.28 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources .Scientific Research Applications
Antitumor Activity
- Research on novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, starting from compounds including aniline derivatives, has shown potential in vitro antitumor activity. These compounds were evaluated in a panel of 12 cell lines, showing varying levels of potency against cancer cells (Maftei et al., 2016).
Synthesis of Antitumor Agents
- The synthesis of 5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline, an intermediate for the antitumor agent nilotinib, was achieved starting from 3,5-dinitro-1-trifluoromethylbenzene, highlighting its role in pharmaceutical development (Yang Shijing, 2013).
Antibacterial Evaluation
- Some newly synthesized derivatives of 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities have been evaluated for their antibacterial properties. These compounds were tested for their effectiveness against bacterial strains, showing valuable antibacterial results (Aziz‐ur‐Rehman et al., 2017).
Catalysis in Organic Synthesis
- Research involving ruthenium-complex catalyzed N-(cyclo)alkylation of aromatic amines with diols, including the synthesis of N-phenylpiperidine from aniline, demonstrates the role of these compounds in facilitating organic synthesis reactions (Koten et al., 1998).
Electroluminescence Application
- N,N-Di(6-phenylpyridin-2-yl)aniline and related compounds have been used to produce highly luminescent tetradentate bis-cyclometalated platinum complexes. These complexes are used in organic light-emitting diode (OLED) devices, indicating their application in advanced material sciences (Vezzu et al., 2010).
Liquid Crystalline Properties
- Synthesized derivatives of 4-octyloxy-N-(4-substituted benzylidene) aniline exhibiting stable smectic B and A phases highlight their use in liquid crystal technology, particularly in display technologies (Miyajima et al., 1995).
Spectral Analysis
- The study of 1H and 13C NMR spectra of various aniline derivatives, including their isomers and tautomers, is crucial for chemical characterization and plays a significant role in chemical and pharmaceutical research (Aliev et al., 1989).
Inhibition of Chemokine Receptor CCR10
- Anilines, including 4-amino-3,5-dichlorophenyl)-1-(4-methylpiperidin-1-yl)-4-(2-nitroimidazol-1-yl)-1-oxobutane-2-sulfonamido, have been developed as inhibitors of the chemokine receptor CCR10, showing efficacy in murine models of contact hypersensitivity (Abeywardane et al., 2016).
Synthesis of Isoxazoles and 1,3,5-Triazines
- Trifluoromethyl-substituted anilines have been used to synthesize isoxazoles and 1,3,5-triazines, demonstrating their utility in creating novel compounds with potential applications in pharmaceuticals and agrochemicals (Strekowski et al., 1995).
Safety And Hazards
properties
IUPAC Name |
4-(1-methylpiperidin-4-yl)oxy-3-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2O/c1-18-6-4-10(5-7-18)19-12-3-2-9(17)8-11(12)13(14,15)16/h2-3,8,10H,4-7,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCJYWMLKZJUNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC2=C(C=C(C=C2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80623317 | |
| Record name | 4-[(1-Methylpiperidin-4-yl)oxy]-3-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80623317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1-Methylpiperidin-4-yl)oxy]-3-(trifluoromethyl)aniline | |
CAS RN |
325457-64-5 | |
| Record name | 4-[(1-Methyl-4-piperidinyl)oxy]-3-(trifluoromethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=325457-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(1-Methylpiperidin-4-yl)oxy]-3-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80623317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

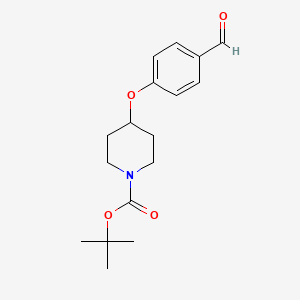

![2-[Benzyl(methyl)amino]isonicotinic acid](/img/structure/B1322594.png)
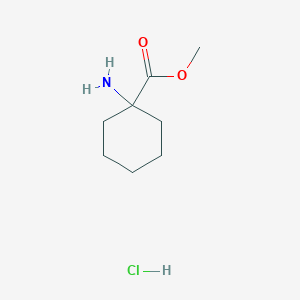
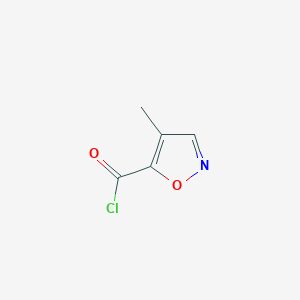
![tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B1322598.png)
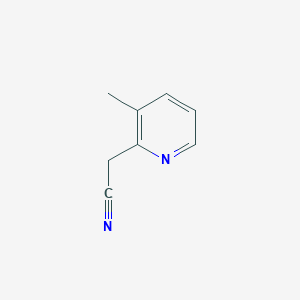
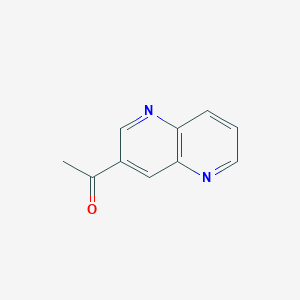
![Spiro[isochroman-1,4'-piperidin]-3-one](/img/structure/B1322602.png)
